1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethan-1-ol
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Overview
Description
1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethan-1-ol is a heterocyclic compound featuring a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethan-1-ol typically involves the reaction of 5-methyl-1,2,3-thiadiazole with ethan-1-ol under controlled conditions. One common method involves the use of hydrazonoyl halides and potassium thiocyanate, followed by cyclization with thiourea at reflux temperature in methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer activities.
Industry: The compound is used in the development of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethan-1-ol exerts its effects involves interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, disrupting their normal functions.
Pathways Involved: It may inhibit key enzymes involved in microbial growth or cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Triazoles: Compounds with a similar structure but different nitrogen atom arrangements.
Uniqueness: 1-(5-Methyl-1,2,3-thiadiazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C5H8N2OS |
---|---|
Molecular Weight |
144.20 g/mol |
IUPAC Name |
1-(5-methylthiadiazol-4-yl)ethanol |
InChI |
InChI=1S/C5H8N2OS/c1-3(8)5-4(2)9-7-6-5/h3,8H,1-2H3 |
InChI Key |
ADGODRHFJWLHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NS1)C(C)O |
Origin of Product |
United States |
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